molecular formula C14H12ClNO4S B6411128 5-Chloro-3-(3-methylsulfonylaminophenyl)benzoic acid CAS No. 1261986-99-5

5-Chloro-3-(3-methylsulfonylaminophenyl)benzoic acid

Cat. No.: B6411128
CAS No.: 1261986-99-5
M. Wt: 325.8 g/mol
InChI Key: QTAMATYXTSSWQA-UHFFFAOYSA-N
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Description

5-Chloro-3-(3-methylsulfonylaminophenyl)benzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the 5th position and a 3-methylsulfonylamino group attached to the phenyl ring

Properties

IUPAC Name

3-chloro-5-[3-(methanesulfonamido)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S/c1-21(19,20)16-13-4-2-3-9(8-13)10-5-11(14(17)18)7-12(15)6-10/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAMATYXTSSWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692080
Record name 5-Chloro-3'-[(methanesulfonyl)amino][1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261986-99-5
Record name 5-Chloro-3'-[(methanesulfonyl)amino][1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(3-methylsulfonylaminophenyl)benzoic acid typically involves multiple steps. One common method includes the following steps:

    Nitration: The starting material, 3-chlorobenzoic acid, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Sulfonylation: The amino group is sulfonylated using methanesulfonyl chloride in the presence of a base like triethylamine to form the methylsulfonylamino derivative.

    Chlorination: Finally, the compound is chlorinated at the 5th position using a chlorinating agent like thionyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonylamino group, leading to the formation of sulfone derivatives.

    Reduction: Reduction of the chloro group can yield the corresponding hydroxy derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Biological Studies: Used in studies to understand the interaction of sulfonylamino groups with biological macromolecules.

Industry:

    Materials Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.

    Agrochemicals: Potential use in the synthesis of agrochemical compounds.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(3-methylsulfonylaminophenyl)benzoic acid involves its interaction with specific molecular targets. The chloro and methylsulfonylamino groups play a crucial role in binding to these targets, which may include enzymes or receptors. The exact pathways depend on the specific application, but generally, the compound can inhibit or activate certain biological processes by modifying the activity of its targets.

Comparison with Similar Compounds

    3-Chlorobenzoic acid: Lacks the methylsulfonylamino group, making it less versatile in certain reactions.

    5-Chloro-2-(methylsulfonylamino)benzoic acid: Similar structure but different position of the sulfonylamino group, leading to different reactivity and applications.

    4-Chloro-3-(methylsulfonylaminophenyl)benzoic acid:

Uniqueness: 5-Chloro-3-(3-methylsulfonylaminophenyl)benzoic acid is unique due to the specific positioning of its functional groups, which confer distinct reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise molecular interactions.

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